Estramustine phosphate sodium

Catalog No.
S548469
CAS No.
52205-73-9
M.F
C23H30Cl2NNa2O6P
M. Wt
564.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estramustine phosphate sodium

CAS Number

52205-73-9

Product Name

Estramustine phosphate sodium

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

Molecular Formula

C23H30Cl2NNa2O6P

Molecular Weight

564.3 g/mol

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1

InChI Key

IIUMCNJTGSMNRO-VVSKJQCTSA-L

SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Emcyt, Estracyt, Estramustin Phosphate, Estramustine, Estramustine Phosphate Sodium, Estramustinphosphate, Leo 275, Leo-275, Leo275, NSC 89199, NSC-89199, NSC89199, Phosphate Sodium, Estramustine, Phosphate, Estramustin

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Description

The exact mass of the compound Estramustine phosphate sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-tumor Effects:

Estramustine phosphate sodium exhibits anti-tumor activity through various mechanisms. One proposed mechanism is its ability to bind to estrogen receptors, although its affinity is weaker than natural estrogens. This binding can disrupt estrogen-dependent tumor growth (). Additionally, estramustine phosphate sodium may interfere with microtubule assembly, a crucial process for cell division, thereby inhibiting tumor cell proliferation (). Research is ongoing to elucidate the exact mechanisms behind its anti-tumor effects.

Prostate Cancer Studies:

Due to its potential anti-tumor properties and weak estrogenic activity, estramustine phosphate sodium has been investigated in the context of prostate cancer (). Early studies explored its use in combination with other therapies for advanced prostate cancer. However, the efficacy of estramustine phosphate sodium for this purpose remains under evaluation ().

Preclinical Research:

Estramustine phosphate sodium's properties have also been explored in preclinical studies for various cancers beyond prostate cancer. These studies have investigated its potential application in breast cancer, lung cancer, and other malignancies. The findings suggest promise for its use in combination with other therapies, but further research is necessary to determine its clinical efficacy ().

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IQ856M1R16

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Estramustine Phosphate Sodium is the orally available disodium salt, monohydrate, of estramustine phosphate, a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link. Estramustine and its major metabolite estramustine bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects.

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.3.-.-]
SRD5A2 [HSA:6716] [KO:K12344]

Pictograms

Health Hazard

Health Hazard

Other CAS

52205-73-9

Wikipedia

Estramustine phosphate sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Song P, Huang C, Wang Y. The efficacy and safety comparison of docetaxel, cabazitaxel, estramustine, and mitoxantrone for castration-resistant prostate cancer: A network meta-analysis. Int J Surg. 2018 Jun 12. pii: S1743-9191(18)31502-4. doi: 10.1016/j.ijsu.2018.06.010. [Epub ahead of print] PubMed PMID: 29906643.
2: D'Aniello C, Pisconti S, Facchini S, Imbimbo C, Cavaliere C. Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. Eur Rev Med Pharmacol Sci. 2018 Apr;22(7):1875-1876. doi: 10.26355/eurrev_201804_14706. PubMed PMID: 29687836.
3: Lin X, Wang Y. Re-expression of microRNA-4319 inhibits growth of prostate cancer via Her-2 suppression. Clin Transl Oncol. 2018 Apr 9. doi: 10.1007/s12094-018-1871-y. [Epub ahead of print] PubMed PMID: 29633185.
4: Azuma T, Matayoshi Y, Sato Y, Nagase Y. Effect of dutasteride on castration-resistant prostate cancer. Mol Clin Oncol. 2018 Jan;8(1):133-136. doi: 10.3892/mco.2017.1480. Epub 2017 Nov 2. PubMed PMID: 29387405; PubMed Central PMCID: PMC5769310.
5: Wei C, Pan Y, Huang H, Li YP. Estramustine phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels. Eur Rev Med Pharmacol Sci. 2018 Jan;22(1):40-45. doi: 10.26355/eurrev_201801_14098. PubMed PMID: 29364469.
6: Goto M, Kitamura N, Tanaka A, Katsuragi T, Higashi T, Morimoto H, Shimajiri S, Tsukada J. [Primary breast diffuse large B-cell lymphoma developing subsequent to estramustine therapy for prostate cancer]. Rinsho Ketsueki. 2017;58(12):2411-2413. doi: 10.11406/rinketsu.58.2411. Japanese. PubMed PMID: 29332876.
7: Wong YN, Manola J, Hudes GR, Roth BJ, Moul JW, Barsevick AM, Scher RM, Volk MJ, Vaughn DJ, Williams SD, Fisch MJ, Cella D, Carducci MA, Wilding G. Phase 2 Study of Weekly Paclitaxel Plus Estramustine in Metastatic Hormone-Refractory Prostate Carcinoma: ECOG-ACRIN Cancer Research Group (E1898) Trial. Clin Genitourin Cancer. 2018 Apr;16(2):e315-e322. doi: 10.1016/j.clgc.2017.10.001. Epub 2017 Oct 16. PubMed PMID: 29173976; PubMed Central PMCID: PMC5975965.
8: Matsumoto T, Hatakeyama S, Ookubo T, Mitsuzuka K, Narita S, Inoue T, Yamashita S, Narita T, Koie T, Kawamura S, Tochigi T, Tsuchiya N, Habuchi T, Arai Y, Ohyama C. Cost-effectiveness comparison between neoadjuvant chemohormonal therapy and extended pelvic lymph node dissection in high-risk prostate cancer patients treated with radical prostatectomy: a multi-institutional analysis. Med Oncol. 2017 Oct 31;34(12):190. doi: 10.1007/s12032-017-1050-y. PubMed PMID: 29090390.
9: Patial V, Sharma S, Sk UH. Dendrimer conjugated estramustine nanocrystalline 'Dendot': An effective inhibitor of DMBA-TPA induced papilloma formation in mouse. Eur J Pharm Sci. 2017 Nov 15;109:316-323. doi: 10.1016/j.ejps.2017.08.026. Epub 2017 Aug 23. PubMed PMID: 28842350.
10: Fujita N, Koie T, Ohyama C, Tanaka Y, Soma O, Matsumoto T, Yamamoto H, Imai A, Tobisawa Y, Yoneyama T, Hatakeyama S, Hashimoto Y. Overall survival of high-risk prostate cancer patients who received neoadjuvant chemohormonal therapy followed by radical prostatectomy at a single institution. Int J Clin Oncol. 2017 Dec;22(6):1087-1093. doi: 10.1007/s10147-017-1160-8. Epub 2017 Jul 5. PubMed PMID: 28681153.
11: Pilon D, Behl AS, Ellis LA, Robitaille MN, Lefebvre P, Dawson NA. Assessment of Real-World Central Nervous System Events in Patients with Advanced Prostate Cancer Using Abiraterone Acetate, Bicalutamide, Enzalutamide, or Chemotherapy. Am Health Drug Benefits. 2017 May;10(3):143-153. PubMed PMID: 28626511; PubMed Central PMCID: PMC5470240.
12: Fukui T, Nakamura K, Sakatani T, Atsuta T, Kato T, Fukumoto T, Ito M, Inoue K, Terai A. [Low-Dose Estramustine Phosphate Monotherapy in Castration-Resistant Prostate Cancer Patients]. Hinyokika Kiyo. 2017 Feb;63(2):57-62. doi: 10.14989/ActaUrolJap_63_2_57. Japanese. PubMed PMID: 28264534.
13: Hagiwara K, Koie T, Ohyama C, Yamamoto H, Imai A, Hatakeyama S, Yoneyama T, Hashimoto Y, Tobisawa Y, Yoneyama T. Efficacy of a neoadjuvant gonadotropin-releasing hormone antagonist plus low-dose estramustine phosphate in high-risk prostate cancer: a single-center study. Int Urol Nephrol. 2017 May;49(5):811-816. doi: 10.1007/s11255-017-1546-6. Epub 2017 Feb 17. PubMed PMID: 28213801.
14: Kandori S, Yoshino T, Tsutsumi M, Yamauchi A, Ohtani M, Fukuhara Y, Miyanaga N, Miyazaki J, Nishiyama H, Shimazui T. Feasibility of classical secondary hormonal therapies prior to docetaxel therapy in Japanese patients with castration-resistant prostate cancer: Multicenter retrospective study. Prostate Int. 2016 Dec;4(4):140-144. Epub 2016 Sep 20. PubMed PMID: 27995113; PubMed Central PMCID: PMC5153431.
15: Narita T, Koie T, Ookubo T, Mitsuzuka K, Narita S, Yamamoto H, Inoue T, Hatakeyama S, Kawamura S, Tochigi T, Habuchi T, Arai Y, Ohyama C. The impact of extended lymph node dissection versus neoadjuvant therapy with limited lymph node dissection on biochemical recurrence in high-risk prostate cancer patients treated with radical prostatectomy: a multi-institutional analysis. Med Oncol. 2017 Jan;34(1):1. Epub 2016 Nov 26. PubMed PMID: 27889880.
16: Flaig TW, Potluri RC, Ng Y, Todd MB, Mehra M, Higano CS. Disease and Treatment Characteristics of Men Diagnosed With Metastatic Hormone-Sensitive Prostate Cancer in Real Life: Analysis From a Commercial Claims Database. Clin Genitourin Cancer. 2017 Apr;15(2):273-279.e1. doi: 10.1016/j.clgc.2016.10.002. Epub 2016 Oct 18. PubMed PMID: 27876504.
17: Reichert ZR, Hussain M. Androgen Receptor and Beyond, Targeting Androgen Signaling in Castration-Resistant Prostate Cancer. Cancer J. 2016 Sep/Oct;22(5):326-329. Review. PubMed PMID: 27749325.
18: Qin Z, Li X, Zhang J, Tang J, Han P, Xu Z, Yu Y, Yang C, Wang C, Xu T, Xu Z, Zou Q. Chemotherapy with or without estramustine for treatment of castration-resistant prostate cancer: A systematic review and meta-analysis. Medicine (Baltimore). 2016 Sep;95(39):e4801. doi: 10.1097/MD.0000000000004801. Review. PubMed PMID: 27684806; PubMed Central PMCID: PMC5265899.
19: Murachi K, Kumagai T, Masuda T, Nakanishi T, Tanaka S, Tajima K, Takebe Y, Oda T. [Efficacy and Prognostic Factors of Estracyt ® in Patients with Castration-Resistant Prostate Cancer (CRPC) : From the Data Analysis of Estracyt ® Special Drug Use Investigation]. Hinyokika Kiyo. 2016 Jun;62(6):295-306. Japanese. PubMed PMID: 27452492.
20: Collado-Borrell R, Escudero-Vilaplana V, Romero-Jiménez R, Iglesias-Peinado I, Herranz-Alonso A, Sanjurjo-Sáez M. Oral antineoplastic agent interactions with medicinal plants and food: an issue to take into account. J Cancer Res Clin Oncol. 2016 Nov;142(11):2319-30. doi: 10.1007/s00432-016-2190-8. Epub 2016 Jun 17. Review. PubMed PMID: 27316629.

Explore Compound Types